molecular formula C2H4F2O2S B3370607 2-Fluoroethanesulfonyl fluoride CAS No. 460-46-8

2-Fluoroethanesulfonyl fluoride

Cat. No.: B3370607
CAS No.: 460-46-8
M. Wt: 130.12 g/mol
InChI Key: ZKZVVDJBUKDJON-UHFFFAOYSA-N
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Description

2-Fluoroethanesulfonyl fluoride (CAS: 460-46-8) is a fluorinated sulfonyl compound with the molecular formula C₂H₄F₂O₂S and a molar mass of 130.11 g/mol . Structurally, it consists of a two-carbon ethane backbone with a sulfonyl fluoride (–SO₂F) group and a fluorine atom attached to the second carbon. This configuration imparts unique reactivity, particularly in nucleophilic substitution and hydrolysis reactions, making it valuable in organic synthesis and pharmaceutical intermediates. Its sulfonyl fluoride group is known for stability under acidic conditions and selective reactivity with nucleophiles like amines or thiols, a trait shared with other sulfonyl fluorides .

Properties

IUPAC Name

2-fluoroethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F2O2S/c3-1-2-7(4,5)6/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZVVDJBUKDJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196681
Record name Ethanesulfonyl fluoride, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-46-8
Record name Ethanesulfonyl fluoride, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonyl fluoride, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of ethyl sulfonate with sulfur tetrafluoride (SF4) under controlled conditions. Another method includes the fluorination of ethyl sulfonyl chloride using hydrogen fluoride (HF) or other fluorinating agents .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfuryl fluoride (SO2F2) as a fluorinating agent. This method is preferred due to its efficiency and scalability. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

The sulfonyl fluoride group undergoes SuFEx chemistry , enabling covalent modifications of biomolecules:

Reaction PartnerProductConditionsReference
Tyrosine residuesSulfonylated proteinsAqueous buffer, pH 7–8
Lysine residuesSulfonamide linkagesBasic conditions

Key factors influencing SuFEx efficiency:

  • Proximity to cationic residues (e.g., arginine) lowers the activation barrier by stabilizing intermediates .

  • Fluoride elimination is facilitated by arginine/lysine side chains .

Hydrolysis and Stability

2-Fluoroethanesulfonyl fluoride exhibits slow hydrolysis compared to other sulfonyl halides:

  • Hydrolysis yields sulfonic acid (C₂H₅SO₃H) and HF under acidic conditions .

  • Stability in neutral aqueous solutions enables its use in biological labeling .

Kinetic studies reveal hydrolysis rates are pH-dependent, with faster degradation in strongly acidic or basic media .

Nucleophilic Substitution Reactions

The sulfonyl fluoride group participates in nucleophilic substitutions:

NucleophileProductMechanism
AminesSulfonamidesS<sub>N</sub>2 at sulfur
AlcoholsSulfonate estersElectrophilic aromatic substitution
ThiolsThiosulfonatesRadical-mediated pathways

Mechanistic insights :

  • Fluoride’s leaving group ability facilitates substitution (Figure 2) .

  • Reactions with alcohols require base (e.g., Et₃N) to deprotonate the nucleophile .

Biological Interactions

This compound modifies enzymes via covalent bonding:

  • Epoxide hydrolase 2 (EPHX2) : Targets Tyr466 in the active site, confirmed by LC-MS/MS .

  • Poly(ADP-ribose) polymerase 1 (PARP1) : Binds covalently in the NAD<sup>+</sup> pocket, inhibited by olaparib .

Thermodynamic and Kinetic Data

ParameterValueConditionsReference
Hydrolysis half-life>24 hpH 7, 25°C
SuFEx reaction rate (k)0.15 min⁻¹25°C, pH 7.4
Electrochemical oxidation potential+1.2 V vs Ag/AgClAcetonitrile/H₂O

Scientific Research Applications

Organic Synthesis

2-Fluoroethanesulfonyl fluoride is widely used as a reagent in organic synthesis. Its ability to introduce sulfonyl groups into organic molecules makes it valuable for creating sulfonamide derivatives, which are important in pharmaceuticals.

Table 1: Reactions Involving this compound

Reaction TypeProduct TypeReference
Nucleophilic substitutionSulfonamide derivatives
Fluorination of alcoholsFluorinated compounds
Synthesis of sulfonyl fluoridesVarious sulfonyl compounds

Biochemical Applications

In biochemistry, this compound is employed as an inhibitor of serine proteases. Its mechanism involves the formation of a covalent bond with the active site serine residue, effectively blocking enzyme activity. This property has been utilized in studying protease functions and developing therapeutic agents.

Case Study: Inhibition of Serine Proteases

  • A study demonstrated that this compound effectively inhibited the activity of trypsin and chymotrypsin, leading to insights into their catalytic mechanisms and potential therapeutic targets for diseases involving dysregulated protease activity .

Medicinal Chemistry

The compound has been investigated for its potential use in drug development, particularly in designing inhibitors for various enzymes involved in disease pathways. Its ability to modify biological molecules opens avenues for creating targeted therapies.

Table 2: Potential Medicinal Applications

Application AreaTarget EnzymePotential Disease
Cancer therapyProteasome inhibitorsVarious cancers
Antiviral agentsViral proteasesViral infections
Antibacterial agentsBacterial proteasesBacterial infections

Toxicological Considerations

While this compound has useful applications, it is essential to consider its toxicological profile. Studies indicate that exposure can lead to respiratory irritation and other health risks if not handled properly. Safety data sheets recommend appropriate personal protective equipment (PPE) when working with this compound.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 2-fluoroethanesulfonyl fluoride include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Key Properties
2-Chloroethanesulfonyl fluoride 762-70-9 C₂H₄ClFO₂S 146.61 –Cl at C2, –SO₂F at C1 Higher polarity due to Cl; increased reactivity in SN2 reactions
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride 1781100-57-9 C₉H₁₀ClFO₃S 252.69 Aromatic –F, –OCH₃, –SO₂Cl at C1 Bulky aromatic group reduces volatility; used in specialty polymers
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride 16090-14-5 C₄H₃F₁₁IO₃S 468.12 Multiple –F, –I substituents High electron-withdrawing effects; potential in radiopharmaceuticals
Ethanesulfonyl fluoride derivatives (e.g., [2127-74-4]) 2127-74-4 C₂H₂F₄O₂S 180.10 –F substituents at C1 and C2 Enhanced thermal stability; used as surfactants

Key Observations :

  • Substituent Effects : The presence of chlorine (e.g., 2-chloroethanesulfonyl fluoride) increases molecular polarity and SN2 reactivity compared to fluorine . Bulky groups like aryl or methoxy (e.g., 2-(4-fluorophenyl) derivative) reduce volatility and alter solubility .
  • Electron-Withdrawing Groups : Highly fluorinated or iodinated analogs (e.g., [16090-14-5]) exhibit strong electron-withdrawing effects, enhancing stability in harsh chemical environments .

Table 1: Comparative Physicochemical Properties

Property This compound 2-Chloroethanesulfonyl Fluoride 1,1,2,2-Tetrafluoro Derivative
Boiling Point (°C) Not reported ~120–130 (estimated) >200 (decomposes)
Solubility Miscible in polar solvents Low in water, high in DMSO Insoluble in water
Stability Stable at RT Sensitive to hydrolysis Thermally stable
Primary Use Sulfonylation agent Alkylation reagent Specialty surfactants

Biological Activity

Introduction

2-Fluoroethanesulfonyl fluoride (FESF) is a fluorinated sulfonyl fluoride compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, highlighting its significance in various research contexts.

  • Chemical Formula : C₂H₆FNO₂S
  • CAS Number : 460-46-8
  • Molecular Weight : 129.14 g/mol

FESF is characterized by the presence of a fluorine atom attached to an ethyl chain, which contributes to its unique reactivity and biological interactions.

  • Inhibition of Enzyme Activity :
    • FESF acts as a potent inhibitor of serine proteases, similar to other sulfonyl fluorides. This inhibition can affect various physiological processes, including inflammation and coagulation pathways.
    • The compound's fluorine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their function.
  • Effects on Cell Signaling :
    • Studies indicate that FESF may influence cell signaling pathways related to apoptosis and cell proliferation. The activation of specific kinases can lead to alterations in cellular responses to stress and growth factors.
  • Impact on Mitochondrial Function :
    • Preliminary research suggests that FESF may affect mitochondrial energy generation, similar to sodium fluoride (NaF), which has been shown to inhibit mitochondrial respiration and ATP production in various cell types .

Toxicological Profile

The toxicological effects of FESF are not extensively documented; however, its structural similarities to other fluorinated compounds raise concerns about potential cytotoxicity. The lethal dose and specific toxic effects remain largely unreported in the literature .

Case Studies

  • Fluoride Sensitivity :
    • A systematic review indicated that certain populations exhibit heightened sensitivity to fluoride compounds, including FESF. Individuals with compromised renal function or specific dietary deficiencies may experience adverse effects even at low exposure levels .
  • Animal Studies :
    • Research involving animal models has demonstrated that exposure to fluorinated compounds can lead to significant changes in hematological parameters, including alterations in leukocyte counts and bone marrow differentiation profiles. These findings suggest a potential impact on immune function and overall health .

Comparative Analysis with Other Fluorinated Compounds

CompoundMechanism of ActionBiological Effects
Sodium Fluoride (NaF)Inhibits mitochondrial functionReduces platelet viability; affects ATP levels
This compound (FESF)Inhibits serine proteases; impacts signaling pathwaysPotential cytotoxicity; effects on enzyme activity

Research Findings

Recent studies have begun to elucidate the biological implications of FESF:

  • Cell Viability Studies : In vitro studies have shown that FESF can significantly reduce cell viability in certain cancer cell lines, indicating its potential as an anticancer agent .
  • Inflammatory Response Modulation : FESF may modulate inflammatory responses by inhibiting specific proteases involved in cytokine production, which could have therapeutic implications for inflammatory diseases.

Q & A

Basic Questions

Q. What are the critical safety protocols when handling 2-fluoroethanesulfonyl fluoride in laboratory settings?

  • Answer : When handling fluorinated sulfonyl fluorides, use nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic waste containers and processed by certified waste management services due to potential environmental persistence and toxicity .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A standard method involves fluorination of ethanesulfonyl chloride derivatives using agents like SF₄ or KF under controlled anhydrous conditions. Reaction monitoring via <sup>19</sup>F NMR is critical to track fluorination efficiency and byproduct formation .

Q. How should researchers characterize the purity of this compound?

  • Answer : Use a combination of gas chromatography (GC) with mass spectrometry (MS) to detect volatile impurities and <sup>1</sup>H/<sup>19</sup>F NMR spectroscopy to confirm structural integrity. Titration against a base (e.g., NaOH) can quantify residual acidity from hydrolysis products .

Advanced Research Questions

Q. What strategies mitigate competing hydrolysis during reactions involving this compound?

  • Answer : Employ anhydrous solvents (e.g., THF or DCM) and molecular sieves to scavenge moisture. Kinetic studies suggest maintaining temperatures below 0°C slows hydrolysis while preserving sulfonylation activity. Stoichiometric use of non-nucleophilic bases (e.g., DIPEA) can neutralize generated HF .

Q. How can researchers resolve discrepancies in reported reactivity of this compound across studies?

  • Answer : Cross-validate experimental conditions (e.g., solvent polarity, temperature, catalyst presence). For example, conflicting nucleophilic substitution rates may arise from trace water or metal ions. Replicate studies using rigorously dried reagents and inert atmospheres to isolate variables .

Q. What advanced analytical methods detect trace this compound in biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction column (HILIC) improves retention of polar fluorinated compounds. Isotope dilution using deuterated analogs enhances quantification accuracy in complex samples like serum or tissue homogenates .

Q. How does the electronic effect of the fluorine substituent influence this compound’s reactivity in sulfonylation reactions?

  • Answer : The strong electron-withdrawing nature of fluorine increases the electrophilicity of the sulfonyl group, accelerating reactions with amines or alcohols. Computational studies (DFT) show a 15–20% reduction in activation energy compared to non-fluorinated analogs, which can be leveraged to design milder reaction conditions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

  • Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Pair with ANOVA to assess significance across replicates. Confounding factors (e.g., solvent toxicity) require inclusion of control groups and multivariate analysis .

Q. How can researchers design experiments to differentiate between direct sulfonylation and side reactions (e.g., fluorination) when using this compound?

  • Answer : Employ <sup>19</sup>F NMR to track fluorine transfer and LC-MS to identify intermediates. Competitive inhibition studies with alternative nucleophiles (e.g., thiols vs. amines) clarify mechanistic pathways. Isotopic labeling (e.g., <sup>18</sup>O in water) can trace hydrolysis pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoroethanesulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
2-Fluoroethanesulfonyl fluoride

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